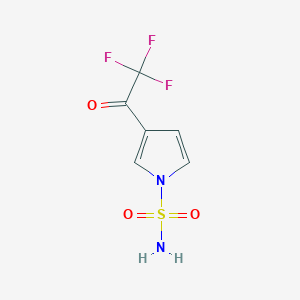
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide is a fluorinated pyrrole derivative This compound is characterized by the presence of a trifluoroacetyl group and a sulfonamide group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide typically involves the reaction of pyrrole with trifluoroacetic anhydride in the presence of a suitable solvent such as benzene at low temperatures (0°C) . The sulfonamide group can be introduced through subsequent reactions involving sulfonyl chlorides and amines under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted sulfonamide derivatives. These products can be further utilized in various applications depending on their chemical properties.
Scientific Research Applications
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The sulfonamide group can also contribute to the compound’s biological activity by interacting with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoroacetyl)pyrrole: A related compound with similar structural features but lacking the sulfonamide group.
4-Pyridinylboronic acid: Another fluorinated pyrrole derivative with different functional groups.
1-(p-Tolylsulfonyl)pyrrole: A sulfonyl-substituted pyrrole with distinct chemical properties.
Uniqueness
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide is unique due to the presence of both trifluoroacetyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C6H5F3N2O3S |
|---|---|
Molecular Weight |
242.18 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroacetyl)pyrrole-1-sulfonamide |
InChI |
InChI=1S/C6H5F3N2O3S/c7-6(8,9)5(12)4-1-2-11(3-4)15(10,13)14/h1-3H,(H2,10,13,14) |
InChI Key |
DASRDIOLLCCFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1C(=O)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















